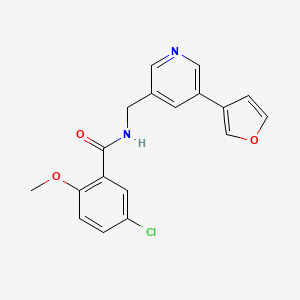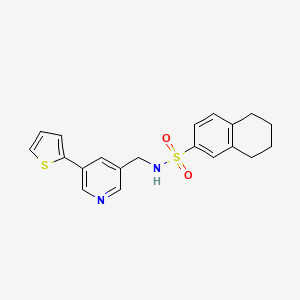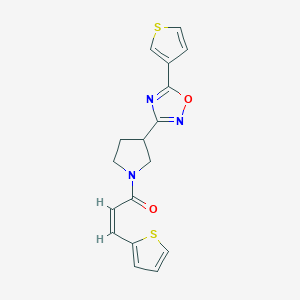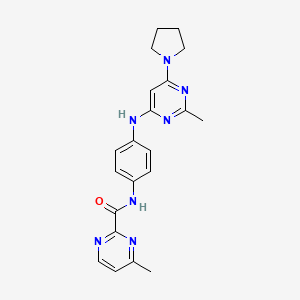
5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan and pyridine . It also contains a benzamide group, which is a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The presence of nitrogen in the pyridine ring and oxygen in the furan ring makes these parts of the molecule polar. The chloro and methoxy groups also contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Bioactivity
Several studies have focused on the synthesis of novel compounds involving furan and pyridine derivatives, similar to 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide, and exploring their potential bioactivity. For instance, novel pyrrolidin-2-ones, acting as γ-aminobutyric acid cyclic analogues, have been synthesized and characterized, showcasing the diversity in compound creation strategies and the potential for bioactive applications (Ebrik et al., 1998). Similarly, the synthesis of potentially bioactive compounds from Visnaginone, through various chemical reactions, indicates the versatility in chemical synthesis aimed at generating compounds with possible therapeutic properties (Abdel Hafez et al., 2001).
Reactions and Chemical Transformations
Research on the synthesis of 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones and their isomers highlights intricate chemical transformations that can be applied to similar compounds, demonstrating the chemical versatility and potential for creating diverse molecular structures with varying bioactivities (Morón et al., 1983).
Solid-State Fluorescence Properties
The synthesis and study of solid-state fluorescence properties in compounds such as 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, offer insights into the potential applications of similar compounds in materials science, particularly in the development of fluorescent materials (Yokota et al., 2012).
Novel Antiprotozoal Agents
Investigations into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents reveal the potential of structurally similar compounds in medicinal chemistry, particularly in the search for new treatments against protozoal infections (Ismail et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-3-2-15(19)7-16(17)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBUJZLRDPGIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)

![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)

![5-Methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693740.png)
![N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2693742.png)

![(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2693747.png)